![molecular formula C24H21N3O7 B2868449 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 892266-29-4](/img/structure/B2868449.png)
1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Description
The compound 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, also known as TQD, is a synthetic quinazoline derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
Metal-Free Synthesis Methods
Recent studies have developed metal and phosgene-free synthetic routes to 1H-quinazoline-2,4-diones, highlighting an environmentally friendly approach to synthesizing potentially bioactive quinazoline derivatives. This method uses selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions, offering a safer and greener alternative for producing these compounds (Wu & Yu, 2010).
Novel Reaction Pathways and Derivatives
Research into the oxidative reactions and acylation of quinazoline-2,4-diones with aromatic acids in the presence of catalysts like ferric chloride hexahydrate has expanded the library of quinazoline derivatives. These studies optimize conditions for these reactions and explore the electrophilicity of different benzoyl chlorides, contributing to the development of novel quinazoline-based compounds with potential biological activities (Kuryazov et al., 2011).
Green Chemistry in Quinazoline Synthesis
An eco-efficient pilot plant scale synthesis of quinazoline-2,4-diones demonstrates the industry's move towards sustainable chemical processes. This method emphasizes the use of water as a solvent and pH manipulation to drive the reactions, showcasing an environmentally friendly and scalable approach to synthesizing quinazoline derivatives, including those with specific substitutions like 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (Connolly et al., 2005).
Chemical Fixation of CO2
Innovative methods involving the chemical fixation of CO2 to synthesize quinazoline-2,4(1H,3H)-diones reflect a significant interest in incorporating green chemistry principles into the production of these compounds. Such approaches not only provide a pathway to synthesize quinazoline derivatives but also offer a method to utilize CO2, a greenhouse gas, as a raw material, contributing to the reduction of carbon footprint in chemical manufacturing (Vessally et al., 2017).
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O7/c1-32-20-12-17(13-21(33-2)22(20)34-3)26-23(28)18-9-4-5-10-19(18)25(24(26)29)14-15-7-6-8-16(11-15)27(30)31/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUZPGPVOMRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |
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